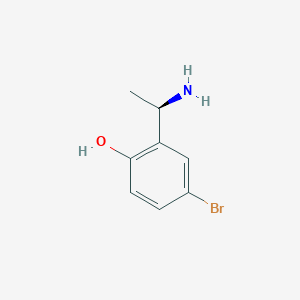
(r)-2-(1-Aminoethyl)-4-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-bromophenol typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the use of ω-transaminase enzymes, which can catalyze the asymmetric synthesis of chiral amines from ketones . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-bromophenol may involve the use of biocatalysts such as engineered ω-transaminases. These enzymes are optimized for higher catalytic efficiency and stability, allowing for large-scale production under controlled conditions .
化学反应分析
Types of Reactions
®-2-(1-Aminoethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenols or amines.
科学研究应用
®-2-(1-Aminoethyl)-4-bromophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding. These interactions facilitate the compound’s binding and subsequent biochemical effects .
相似化合物的比较
Similar Compounds
- ®-2-(1-Aminoethyl)-4-chlorophenol
- ®-2-(1-Aminoethyl)-4-fluorophenol
- ®-2-(1-Aminoethyl)-4-iodophenol
Uniqueness
Compared to its analogs, ®-2-(1-Aminoethyl)-4-bromophenol exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property enhances its utility in various chemical and biological applications .
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI 键 |
WPXYTMUWZPNGLQ-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)Br)O)N |
规范 SMILES |
CC(C1=C(C=CC(=C1)Br)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


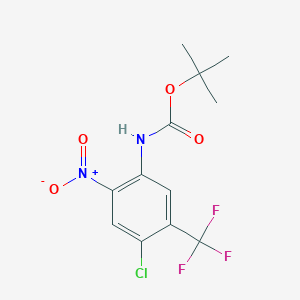

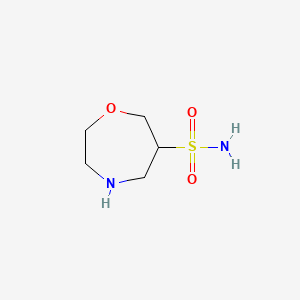
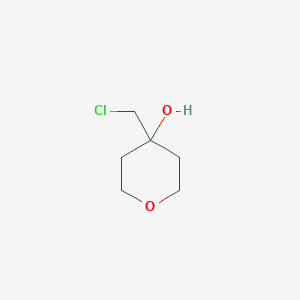
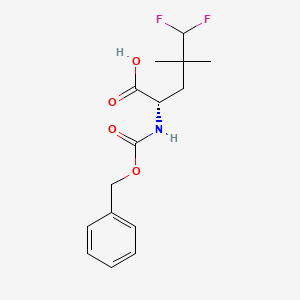
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
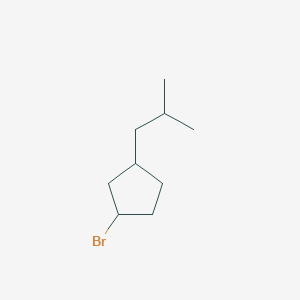
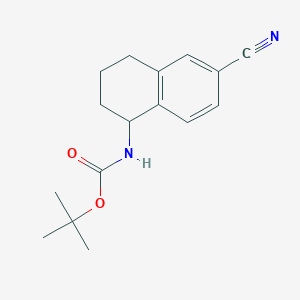
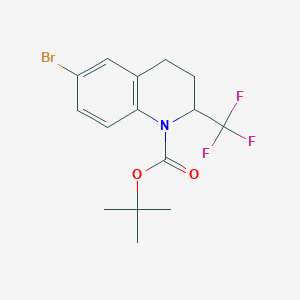
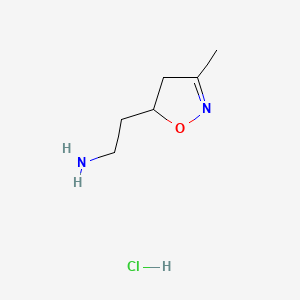
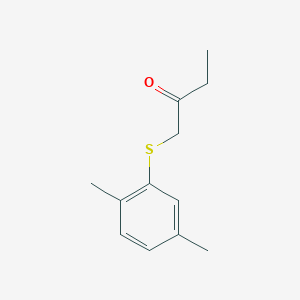
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

